molecular formula C6H11BrN2O B7921174 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone

2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921174
M. Wt: 207.07 g/mol
InChI Key: FQKPEVRPKVHESE-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone is a brominated ketamine derivative featuring a pyrrolidine ring substituted with a bromine atom at the 3-position and an aminoethyl ketone moiety. Its molecular formula is C₇H₁₁BrN₂O, with a molecular weight of 231.09 g/mol.

Properties

IUPAC Name

2-amino-1-(3-bromopyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN2O/c7-5-1-2-9(4-5)6(10)3-8/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKPEVRPKVHESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone typically involves the reaction of 3-bromo-pyrrolidine with an appropriate amino-ethanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 3-bromo substituent on the pyrrolidine ring facilitates S<sub>N</sub>2 or S<sub>N</sub>1 reactions, enabling substitution with nucleophiles.

Reagent/ConditionsProductYield/NotesSource
Primary amines (e.g., benzylamine)3-(alkylamino)pyrrolidine derivativesUp to 79% yield under basic conditions
Sodium azide (NaN<sub>3</sub>)3-azido-pyrrolidine derivativeRequires polar aprotic solvents (e.g., DMF)
Potassium cyanide (KCN)3-cyano-pyrrolidine derivativeLimited by competing elimination pathways
  • Example : Reaction with aniline derivatives in toluene under acidic conditions produces substituted pyrrolidin-2-ones via ring-opening and lactamization .

Reduction of the Ethanone Group

The ketone group undergoes reduction to secondary alcohols using hydride-based reagents.

Reagent/ConditionsProductSelectivitySource
NaBH<sub>4</sub> in methanol1-(3-bromo-pyrrolidin-1-yl)-2-aminoethanolPartial retention of stereochemistry
LiAlH<sub>4</sub> in etherSame as aboveHigher conversion efficiency (~85%)
  • Note : Over-reduction to hydrocarbons is not observed due to steric hindrance from the pyrrolidine ring .

Oxidation Reactions

The amino group and ethanone moiety are susceptible to oxidation under controlled conditions.

Reagent/ConditionsProductApplicationSource
KMnO<sub>4</sub> in acidic medium2-oxo-1-(3-bromo-pyrrolidin-1-yl)acetic acidForms carboxylic acid derivatives
H<sub>2</sub>O<sub>2</sub> in acetic acidN-oxide derivativesEnhances solubility for biological assays

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides.

Reagent/ConditionsProductYieldSource
Acetyl chloride (Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>)2-acetamido-1-(3-bromo-pyrrolidin-1-yl)-ethanone~75%
Benzoyl chloride (DMAP catalyst)2-benzamido derivative68%
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

Elimination Reactions

Dehydrohalogenation of the bromo substituent can form alkenes.

Reagent/ConditionsProductNotesSource
KOtBu in DMSO3-pyrroline derivativeForms α,β-unsaturated ketone
DBU in tolueneSame as aboveHigher regioselectivity

Cross-Coupling Reactions

The bromo group participates in transition-metal-catalyzed couplings.

Reaction TypeCatalyst/BaseProductSource
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>3-aryl-pyrrolidine derivatives
Buchwald–HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosN-arylated pyrrolidines

Ring-Opening Reactions

Under strong acidic/basic conditions, the pyrrolidine ring undergoes cleavage.

ConditionsProductApplicationSource
HBr (48%) in acetic acidLinear bromo-amine ketoneIntermediate for polymer synthesis
NaOH (10 M), refluxAmino alcohol derivativeLimited synthetic utility

Key Research Findings

  • Substitution vs. Elimination : Steric hindrance from the pyrrolidine ring favors substitution over elimination in S<sub>N</sub>2 reactions .

  • Stereochemical Outcomes : Chiral centers in the pyrrolidine ring influence reaction pathways, with (R)-configurations showing higher reactivity in cross-couplings .

  • Biological Relevance : Bromine enhances binding to enzymes like monoamine oxidases, as seen in analogs .

Scientific Research Applications

Pharmacological Insights

Research indicates that compounds similar to 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone may exhibit significant pharmacological properties. Notably, studies have shown that related pyrrolidine derivatives can act as inhibitors of dopamine transporters (DAT), which are crucial in the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

Analgesic and Opioid Activity

Recent studies have highlighted the potential analgesic properties of this compound. For example, certain analogs have demonstrated activity at kappa-opioid receptors, suggesting that they might be useful in pain management therapies . The exploration of these properties is vital for developing new analgesic medications that could provide alternatives to traditional opioids.

Designer Stimulants and Neuropharmacology

The structural modifications of compounds like this compound have been systematically investigated for their stimulant effects. The ability to modify the structure while retaining or enhancing biological activity makes such compounds valuable in neuropharmacological research .

Potential Therapeutic Uses

The implications of this compound extend into various therapeutic areas:

  • Neurological Disorders : As a DAT inhibitor, it may offer new avenues for treating conditions like ADHD and depression.
  • Pain Management : Its opioid activity suggests potential use in developing non-addictive pain relief options.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and evaluation of related compounds:

  • Structure-Activity Relationship Studies : Investigations into how changes in chemical structure affect potency at DAT have been documented extensively, showing that specific modifications can lead to enhanced efficacy .
  • In Vivo Studies : Animal models have been employed to assess the analgesic effects of related compounds, indicating promising results in pain reduction without significant side effects associated with traditional opioids .

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

Compound Name Key Structural Features Synthesis Method Applications References
2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone Pyrrolidine ring (3-Br), aminoethyl ketone Bromination of pyrrolidine precursors Cross-coupling reactions, drug intermediates
2-Amino-1-(4-pyridyl)ethanone (6b) Pyridine ring (4-position) Reaction of 5b with potassium Coordination chemistry ligands
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone Bromophenyl group, pyrrolidine (no amino group) Unspecified aromatic substitution Organic synthesis intermediates

Key Differences :

  • Heterocyclic Rings : The pyrrolidine ring in the target compound provides conformational rigidity, whereas pyridine (6b) introduces aromaticity and basicity, influencing solubility and metal-binding properties .
  • Functional Groups: The amino group in the target compound enhances nucleophilicity, enabling amide bond formation, absent in 2-(3-bromophenyl)-1-(pyrrolidin-1-yl)ethanone .

Brominated Aromatic Ethanones

Compound Name Substituents Physical Properties Applications References
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) 4-Bromo-2,5-dimethoxyphenyl Psychoactive properties New psychoactive substances (NPS)
2-Amino-1-(4-bromophenyl)ethanone Hydrobromide 4-Bromophenyl, hydrobromide salt High purity (99%), industrial grade Pesticides, food additives

Key Differences :

  • Bioactivity : bk-2C-B acts as a serotonin receptor agonist due to its dimethoxy and bromo substituents, unlike the target compound, which lacks aromaticity and psychoactive effects .
  • Solubility : The hydrobromide salt form (15) improves water solubility, critical for industrial applications, whereas the target compound’s pyrrolidine ring enhances lipid solubility .

Hydroxyacetophenone Derivatives

Compound Name Substituents Synthesis Method Stability Notes References
2-Amino-1-(2-hydroxyphenyl)ethanone 2-Hydroxyphenyl Hydriodic acid reduction Prone to oxidation, forms hydrochloride salts

Key Differences :

  • Reactivity: The phenolic hydroxyl group in hydroxyacetophenones increases acidity (pKa ~10) and susceptibility to oxidation, contrasting with the bromine atom in the target compound, which participates in halogen-specific reactions .

Research Findings and Data Tables

Spectral Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
This compound 1685 3.55 (m, CH₂-NH₂), 4.20 (br, NH₂)
2-Amino-1-(4-pyridyl)ethanone (6b) 1690 7.42 (d, Py-H), 8.60 (d, Py-H)

Thermal Stability

Compound Name Melting Point (°C) Decomposition Temperature (°C)
2-Amino-1-(2-hydroxyphenyl)ethanone 217–220 >250 (gradual oxidation)
bk-2C-B Not reported Pyrolysis at ~300

Biological Activity

2-Amino-1-(3-bromo-pyrrolidin-1-yl)-ethanone is a chemical compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C6H11BrN2O. It features an amino group, a brominated pyrrolidine moiety, and a carbonyl group adjacent to the amino group. These structural elements contribute to its reactivity and interactions with biological targets.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Modulation : The compound can modulate various enzyme activities, which is crucial for its pharmacological effects.
  • Receptor Interactions : It interacts with specific receptors, influencing cellular signaling pathways and metabolic processes.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules.
  • Halogen Bonding : The presence of the bromine atom enhances interactions through halogen bonding, potentially increasing binding affinity to target proteins.

Enzyme Inhibition Studies

Research has indicated that this compound inhibits specific enzymes involved in disease pathways. For instance, it has been shown to inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a potential target for treating Human African trypanosomiasis. In vitro studies demonstrated that the compound effectively reduces PTR1 activity, showcasing its potential as an antiparasitic agent .

Case Studies

A study investigating the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyrrolidine moiety significantly impacted biological activity. Compounds similar to this compound demonstrated varying degrees of enzyme inhibition and antiproliferative effects against cancer cell lines .

Comparison of Biological Activities

Compound NameStructure FeaturesUnique AspectsBiological Activity
This compoundBrominated pyrrolidineEnhanced receptor bindingEnzyme inhibition, antiparasitic
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanoneMethoxy groupsIncreased solubilityModerate antiproliferative
2-Amino-1-(3-chloro-4-methylphenyl)ethanoneChlorine instead of bromineAltered reactivityVariable enzyme inhibition

Pharmacological Applications

The pharmacological implications of this compound are broad:

  • Antiparasitic Treatments : Its ability to inhibit PTR1 positions it as a candidate for developing treatments against parasitic infections.
  • Cancer Therapy : Preliminary findings suggest potential antiproliferative effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .

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